4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine
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Overview
Description
4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine is an organic compound with the molecular formula C12H18N2O This compound is characterized by a pyridine ring substituted with cyclopropoxy, isopropyl, and N-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-5-isopropyl-N-methylpyridin-2-amine
- 5-Cyclopropoxy-4-isopropoxy-N-methylpyridin-3-amine
Uniqueness
4-Cyclopropoxy-5-isopropyl-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the cyclopropoxy group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-5-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-8(2)10-6-14-7-11(13-3)12(10)15-9-4-5-9/h6-9,13H,4-5H2,1-3H3 |
InChI Key |
LVYJIWANKIVQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)NC |
Origin of Product |
United States |
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